
Nilotinib Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nilotinib Acid is a derivative of Nilotinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML). This compound is known for its ability to inhibit the BCR-ABL tyrosine kinase, which is a fusion protein resulting from the Philadelphia chromosome translocation, a hallmark of CML .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nilotinib Acid involves several steps, starting from 3-amino-4-methylbenzoic acid ethyl ester. The intermediate compounds are formed through reactions with cyanamide, followed by cyclization and hydrolysis. The final product, Nilotinib, is obtained through a condensation reaction with specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves the conversion of intermediate compounds into the hydrochloride salt of Nilotinib. This process ensures the stability of the compound under various conditions, including elevated temperatures and humidity .
Chemical Reactions Analysis
Types of Reactions
Nilotinib Acid undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include inorganic bases, hydrochloric acid, and various solvents. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Scientific Research Applications
Nilotinib Acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel analogues with improved properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of chronic myelogenous leukemia and other malignancies.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Nilotinib Acid exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition prevents the proliferation of leukemic cells and induces apoptosis. The compound targets the ATP-binding site of the BCR-ABL protein, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: Another second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Bosutinib: A tyrosine kinase inhibitor used in patients resistant to other treatments.
Ponatinib: A third-generation tyrosine kinase inhibitor effective against all known BCR-ABL mutations
Uniqueness of Nilotinib Acid
This compound is unique due to its high specificity for the BCR-ABL tyrosine kinase and its ability to overcome resistance to first-generation inhibitors like Imatinib. It also has a favorable safety profile and is effective in patients with specific mutations .
Properties
Molecular Formula |
C30H24F3N7O3 |
|---|---|
Molecular Weight |
587.6 g/mol |
IUPAC Name |
3-[1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C30H24F3N7O3/c1-18-4-5-19(11-26(18)39-29-35-10-8-25(38-29)20-3-2-9-34-15-20)28(43)37-23-12-21(30(31,32)33)13-24(14-23)40-16-22(36-17-40)6-7-27(41)42/h2-5,8-17H,6-7H2,1H3,(H,37,43)(H,41,42)(H,35,38,39) |
InChI Key |
TYHVWEGAKNCVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)

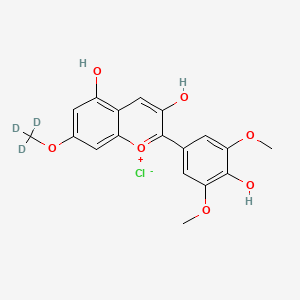
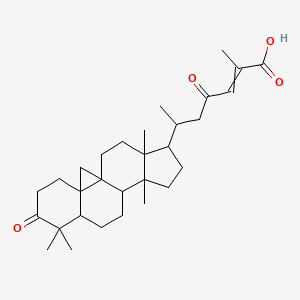
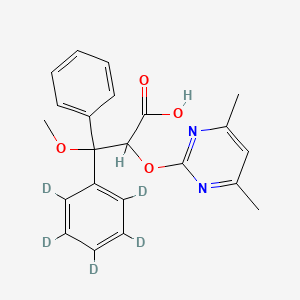
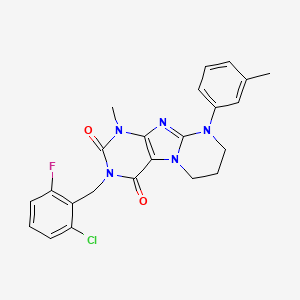

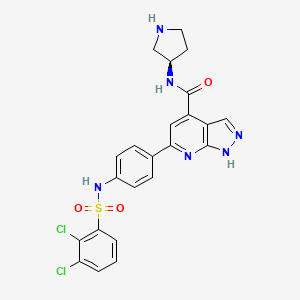
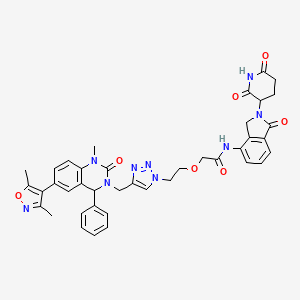

![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
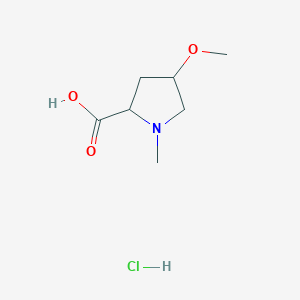
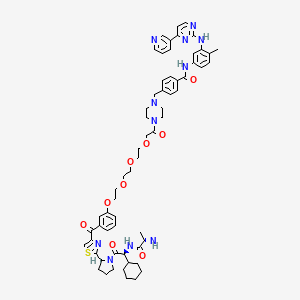
![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
